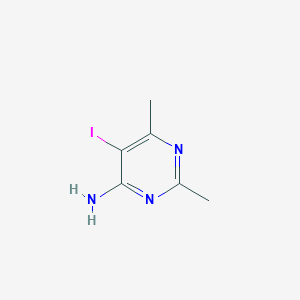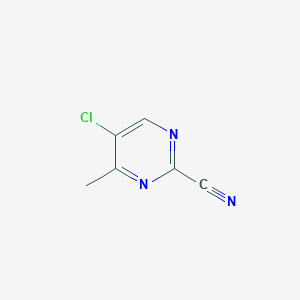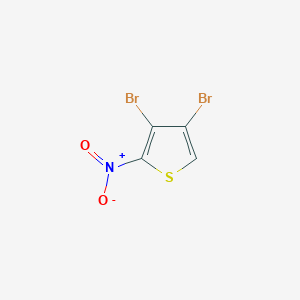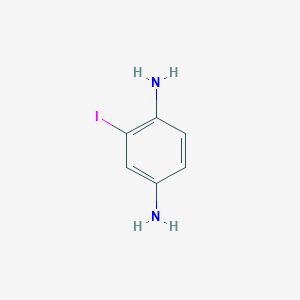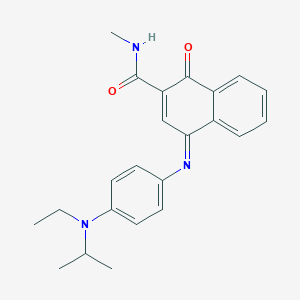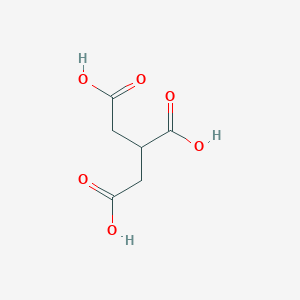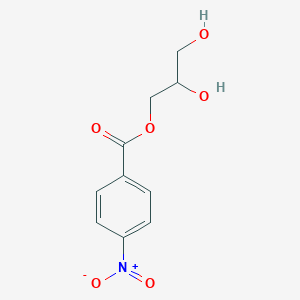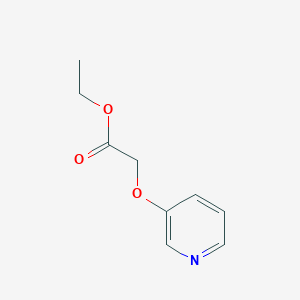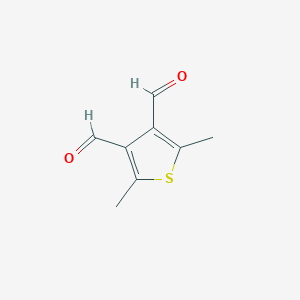
2,5-Dimethylthiophene-3,4-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethylthiophene-3,4-dicarbaldehyde is a sulfur-containing organic compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications. This compound is commonly used as a building block for the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of 2,5-Dimethylthiophene-3,4-dicarbaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of various viral enzymes, including reverse transcriptase and protease, making it a potential candidate for the development of anti-viral agents.
生化学的および生理学的効果
The biochemical and physiological effects of 2,5-Dimethylthiophene-3,4-dicarbaldehyde are still being studied, but it has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It has also been shown to inhibit the replication of various viruses, including HIV, hepatitis B, and influenza.
実験室実験の利点と制限
The advantages of using 2,5-Dimethylthiophene-3,4-dicarbaldehyde in lab experiments include its availability, low cost, and ease of synthesis. This compound can be easily synthesized using various methods, and it is readily available from commercial suppliers. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the research and development of 2,5-Dimethylthiophene-3,4-dicarbaldehyde. One potential direction is the development of new anti-cancer agents based on this compound. Another potential direction is the development of new anti-viral agents based on this compound. Further studies are also needed to fully understand the mechanism of action and potential side effects of this compound, as well as its potential applications in other fields of scientific research, such as materials science and nanotechnology.
Conclusion
In conclusion, 2,5-Dimethylthiophene-3,4-dicarbaldehyde is a sulfur-containing organic compound with unique chemical properties and potential applications in various fields of scientific research. This compound can be easily synthesized using various methods and is readily available from commercial suppliers. Further studies are needed to fully understand the mechanism of action and potential side effects of this compound, as well as its potential applications in other fields of scientific research.
合成法
The synthesis of 2,5-Dimethylthiophene-3,4-dicarbaldehyde can be achieved through various methods, including oxidation of 2,5-dimethylthiophene-3,4-dimethanol, oxidation of 2,5-dimethylthiophene-3,4-dimethyl sulfide, and oxidation of 2,5-dimethylthiophene-3,4-dicarboxylic acid. The most common method involves the oxidation of 2,5-dimethylthiophene-3,4-dimethanol using a strong oxidizing agent, such as manganese dioxide, pyridinium chlorochromate, or chromium trioxide.
科学的研究の応用
2,5-Dimethylthiophene-3,4-dicarbaldehyde has been extensively studied for its potential applications in various fields of scientific research. In the pharmaceutical industry, this compound is used as a building block for the synthesis of various drugs, including anti-cancer agents, anti-inflammatory agents, and anti-viral agents. In the field of agrochemicals, 2,5-Dimethylthiophene-3,4-dicarbaldehyde is used as a precursor for the synthesis of various pesticides and herbicides. In material science, this compound is used as a building block for the synthesis of various polymers and materials with unique properties.
特性
CAS番号 |
5368-72-9 |
|---|---|
製品名 |
2,5-Dimethylthiophene-3,4-dicarbaldehyde |
分子式 |
C8H8O2S |
分子量 |
168.21 g/mol |
IUPAC名 |
2,5-dimethylthiophene-3,4-dicarbaldehyde |
InChI |
InChI=1S/C8H8O2S/c1-5-7(3-9)8(4-10)6(2)11-5/h3-4H,1-2H3 |
InChIキー |
JKYJVVJLFDVLGE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)C)C=O)C=O |
正規SMILES |
CC1=C(C(=C(S1)C)C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Nitrobenzoyl)amino]propanoic acid](/img/structure/B186485.png)
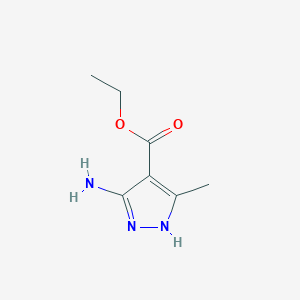
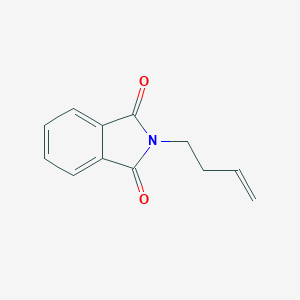
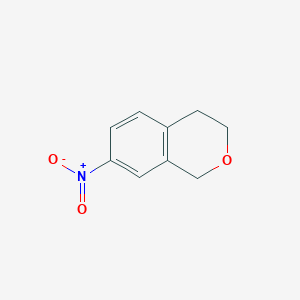
![2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B186492.png)
![2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine](/img/structure/B186493.png)
